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troubleshooting common issues in AB-2100 cell culture

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Compound of Interest		
Compound Name:	TU-2100	
Cat. No.:	B1683275	Get Quote

Technical Support Center: AB-2100 Cell Line

Welcome to the technical support center for the AB-2100 cell line. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the culture of AB-2100 cells.

I. General FAQs

Q1: What are the general characteristics of the AB-2100 cell line?

The AB-2100 is an adherent cell line with an epithelial morphology. For optimal growth, they should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The recommended incubation conditions are 37°C in a humidified atmosphere with 5% CO2.[1][2]

Q2: What is the recommended seeding density for AB-2100 cells?

The optimal seeding density depends on the experiment's duration and the culture vessel's surface area.[2][3][4] Seeding at a density that is too low can lead to slow growth, while a density that is too high can result in premature confluency and altered cell behavior.[4] For routine passaging, a seeding density of 2 x 10^4 cells/cm² is recommended. For longer-term experiments, a lower density may be appropriate.[4]

Q3: How often should I passage AB-2100 cells?



AB-2100 cells should be passaged when they reach 80-90% confluency, typically every 2-3 days.[5] Passaging at a lower confluency can lead to slower growth, while waiting until the cells are over-confluent can result in cell stress and death.[6][7]

II. Troubleshooting Guides Issue 1: Slow Cell Growth or No Growth

A common issue encountered is a slower than expected proliferation rate of the AB-2100 cells. This can be caused by a variety of factors, from the quality of the culture medium to the health of the cell stock.[1][8]

Frequently Asked Questions (FAQs)

Q1: My AB-2100 cells are not growing. What could be the cause?

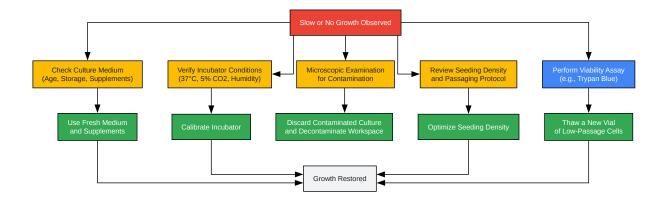
Several factors can contribute to poor or no cell growth, including issues with the culture medium, incorrect CO2 levels, contamination, or problems with the initial cell stock.[6][8] It's also possible the cells have been passaged too many times and are experiencing senescence. [1]

Q2: I've just thawed a new vial of AB-2100 cells, and they are not growing well. What should I do?

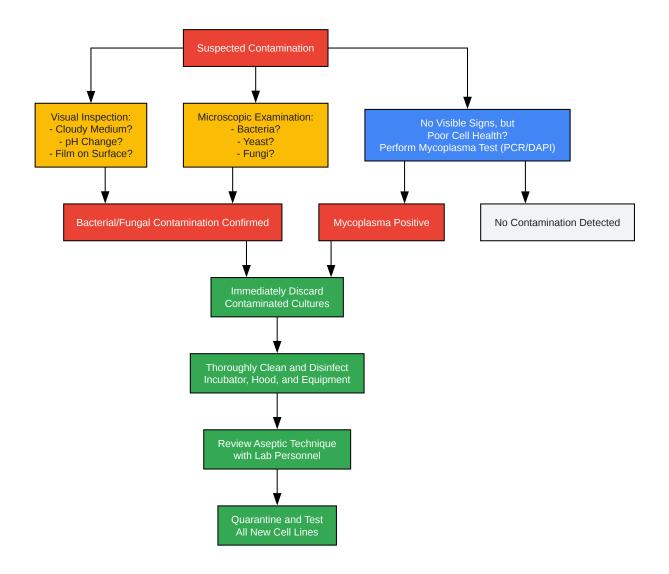
Poor growth after thawing can be due to a low viability of the frozen stock or stress during the thawing process.[9] Ensure that the cryoprotectant is removed promptly by centrifuging the cells and resuspending them in fresh, pre-warmed medium.[6]

Troubleshooting Workflow

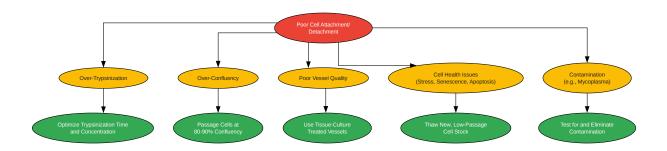












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